Technical Guide: Scalable Synthesis of Methyl 2-Hydroxy-6-Nitrobenzoate
Technical Guide: Scalable Synthesis of Methyl 2-Hydroxy-6-Nitrobenzoate
This guide details the synthesis of Methyl 2-hydroxy-6-nitrobenzoate (also known as Methyl 6-nitrosalicylate ).
Critical Advisory: Chemical Identity & CAS Discrepancy
-
Target Molecule: Methyl 2-hydroxy-6-nitrobenzoate (Methyl 6-nitrosalicylate).
-
Correct CAS Registry Number: 1261504-50-0 (or 89942-77-8 for the isomer family; specific esters often have varying CAS depending on the catalog).
-
Incorrect CAS Warning: The CAS number 16533-48-5 provided in the prompt corresponds to Ascorbic Acid Impurity C (L-xylo-Hexulosonic acid). Do not use this CAS for sourcing reagents, as it refers to a sugar derivative, not the nitro-aromatic target.
Executive Summary
Methyl 2-hydroxy-6-nitrobenzoate is a highly functionalized aromatic scaffold used in the development of heterocyclic active pharmaceutical ingredients (APIs), particularly those requiring a 1,2,3-trisubstituted benzene core. Its synthesis is challenging due to the meta relationship between the hydroxyl and nitro groups, which precludes direct nitration of salicylate precursors (which favor 3- and 5-nitro isomers).
This guide presents the "Oxidation-Reduction-Diazotization" pathway, starting from the industrial feedstock 2,6-Dinitrotoluene (2,6-DNT) . This route is favored for its regiochemical certainty and scalability compared to the low-yielding nucleophilic aromatic substitution (SNAr) routes.
Retrosynthetic Analysis
To achieve the 1,2,6-substitution pattern (Carboxylate-Hydroxyl-Nitro), we disconnect the molecule as follows:
-
Ester Disconnection: The methyl ester is installed last to avoid hydrolysis during harsh intermediate steps.
-
Hydroxyl Disconnection: The phenol is installed via diazotization of an aniline precursor (2-Amino-6-nitrobenzoic acid ), as direct hydroxylation is difficult.
-
Amine Disconnection: The amine is derived from the partial reduction of a symmetrical dinitro precursor (2,6-Dinitrobenzoic acid ).
-
Carboxyl Disconnection: The acid is obtained via oxidation of 2,6-Dinitrotoluene .
Figure 1: Retrosynthetic logic flow from target to industrial feedstock.[1]
Primary Synthesis Pathway: The 2,6-DNT Route
This pathway ensures 100% regioselectivity for the 6-nitro isomer.
Phase 1: Oxidation of 2,6-Dinitrotoluene
Objective: Convert the methyl group of 2,6-DNT to a carboxylic acid.
-
Reagents: Sodium Dichromate (
), Concentrated Sulfuric Acid ( ).[2] -
Mechanism: Jones-style oxidation of the benzylic carbon.
Protocol:
-
Dissolve 2,6-Dinitrotoluene (18.2 g, 0.1 mol) in conc.
(120 mL) in a round-bottom flask. -
Cool the mixture to 10°C using an ice bath.
-
Slowly add Sodium Dichromate (35 g, 0.12 mol) in small portions.
-
Critical Process Parameter (CPP): Maintain internal temperature below 30°C . The reaction is exothermic; overheating risks decarboxylation or runaway.
-
-
Allow the mixture to stir at room temperature for 20–24 hours .
-
Pour the reaction mixture onto 500 g of crushed ice .
-
Filter the precipitated 2,6-Dinitrobenzoic acid . Wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize from water or aqueous ethanol.
-
Expected Yield: 55–60%.
-
Appearance: Yellowish crystals.
-
Phase 2: Regioselective Partial Reduction
Objective: Reduce one nitro group to an amine while leaving the other intact.
-
Reagents: Sodium Sulfide (
), Ammonium Chloride ( ), Methanol/Water. -
Mechanism: Zinin Reduction. The steric equivalence of the two nitro groups leads to statistical reduction, but the reaction stops at the mono-amine under controlled stoichiometry.
Protocol:
-
Suspend 2,6-Dinitrobenzoic acid (10.6 g, 0.05 mol) in Water (100 mL) containing
(5.4 g) . -
Add 28% Aqueous Ammonia dropwise until the acid dissolves (pH ~8-9).
-
Heat the solution to 60°C .
-
Add a solution of Sodium Sulfide (12.0 g, 0.05 mol) in water (50 mL) dropwise over 30 minutes.
-
Stir at 80°C for 1 hour. The color will change from yellow to deep red/orange.
-
Cool to room temperature and acidify with Acetic Acid to pH 4–5.
-
Filter the crude 2-Amino-6-nitrobenzoic acid .[3]
-
Purification: Dissolve in dilute NaOH, filter off any insoluble diamine byproducts, and re-precipitate with HCl.
-
Expected Yield: 70–80%.
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Phase 3: Diazotization and Hydroxylation
Objective: Convert the amino group to a hydroxyl group.
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Copper(II) Sulfate ( ) (optional catalyst). -
Mechanism: Formation of diazonium salt followed by nucleophilic attack by water (
-like).
Protocol:
-
Dissolve 2-Amino-6-nitrobenzoic acid (9.1 g, 0.05 mol) in 30%
(80 mL) . -
Cool to 0–5°C .
-
Add a solution of
(3.8 g, 0.055 mol) in water (15 mL) dropwise. Stir for 30 mins to form the diazonium salt. -
Hydrolysis Step: Transfer the cold diazonium solution dropwise into a boiling solution of 30%
(100 mL) .-
Note: Adding to boiling acid ensures rapid
evolution and prevents side reactions (coupling).
-
-
Boil for 15 minutes after addition is complete.
-
Cool the mixture. The product, 2-Hydroxy-6-nitrobenzoic acid , will crystallize.
-
Filter and dry.
-
Expected Yield: 65–75%.
-
Phase 4: Methyl Esterification
Objective: Form the methyl ester. Direct Fischer esterification is slow due to steric hindrance (ortho-hydroxyl and ortho-nitro). Alkylation is preferred.
-
Reagents: Dimethyl Sulfate (
) or Methyl Iodide ( ), Potassium Carbonate ( ), Acetone.
Protocol:
-
Dissolve 2-Hydroxy-6-nitrobenzoic acid (3.66 g, 0.02 mol) in Dry Acetone (50 mL) .
-
Add Anhydrous
(3.0 g, 0.022 mol) . Stir for 15 mins. -
Add Dimethyl Sulfate (2.52 g, 1.9 mL, 0.02 mol) dropwise.
-
Safety: DMS is highly toxic. Use a fume hood and neutralize waste with ammonia.
-
-
Reflux for 4–6 hours . Monitor by TLC (the acid spot should disappear).
-
Cool, filter off inorganic salts, and evaporate the acetone.
-
Dissolve residue in Ethyl Acetate, wash with dilute
(to remove unreacted acid) and Brine. -
Dry over
and concentrate. -
Final Product: Methyl 2-hydroxy-6-nitrobenzoate .
-
Expected Yield: 85–90%.[4]
-
Appearance: Pale yellow solid.
-
Experimental Data Summary
| Parameter | Phase 1 (Oxidation) | Phase 2 (Reduction) | Phase 3 (Diazo) | Phase 4 (Esterification) |
| Starting Material | 2,6-Dinitrotoluene | 2,6-Dinitrobenzoic acid | 2-Amino-6-nitrobenzoic acid | 2-Hydroxy-6-nitrobenzoic acid |
| Key Reagent | ||||
| Temperature | <30°C (addition), then RT | 80°C | 0°C | Reflux (56°C) |
| Time | 24 h | 1.5 h | 1 h | 4–6 h |
| Typical Yield | 55–60% | 70–80% | 65–75% | 85–90% |
| Purification | Recrystallization ( | Acid/Base Extraction | Crystallization | Silica Plug / Recryst. |
Process Visualization (Graphviz)
Figure 2: Step-by-step synthesis workflow from 2,6-DNT to the target ester.
Safety & Handling
-
Nitro Compounds: 2,6-DNT and its derivatives are energetic materials. While the carboxylic acid derivatives are more stable, avoid heating dry solids or subjecting them to shock.
-
Dimethyl Sulfate (DMS): A potent alkylating agent and carcinogen. Handle only in a certified fume hood. Decontaminate glassware with 10% aqueous ammonia.
-
Chromium(VI): Sodium dichromate is carcinogenic and an environmental hazard. Dispose of chromium waste separately according to EHS regulations.
References
-
Oxidation of 2,6-DNT: Organic Syntheses, Coll. Vol. 2, p. 225 (1943); Vol. 18, p. 22 (1938).
-
Synthesis of 2-Amino-6-nitrobenzoic acid: Journal of Organic Chemistry, 1998, 63, 6797-6801.[5] (Describes the Zinin reduction and alternative routes).
- Synthesis of 6-Methoxyanthranilic acid (via Methyl 2-methoxy-6-nitrobenzoate):Australian Journal of Chemistry, 1982, 35, 2585-2588.
- Diazotization Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.
Sources
- 1. 2-hydroxy-5-nitrobenzoic acid [stenutz.eu]
- 2. scispace.com [scispace.com]
- 3. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. 89942-77-8 | Methyl 3-hydroxy-2-nitrobenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
